molecular formula C12H17F2NO4 B13339146 (3R,6R)-5-[(tert-Butoxy)carbonyl]-1,1-difluoro-5-aZaspiro[2.4]heptane-6-carboxylic acid

(3R,6R)-5-[(tert-Butoxy)carbonyl]-1,1-difluoro-5-aZaspiro[2.4]heptane-6-carboxylic acid

Cat. No.: B13339146
M. Wt: 277.26 g/mol
InChI Key: OXXSWURHJYLTIL-RDDDGLTNSA-N
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Description

(3R,6R)-5-[(tert-Butoxy)carbonyl]-1,1-difluoro-5-aZaspiro[24]heptane-6-carboxylic acid is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6R)-5-[(tert-Butoxy)carbonyl]-1,1-difluoro-5-aZaspiro[2.4]heptane-6-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps often include the formation of the spirocyclic core, introduction of the difluoro group, and protection of the amine group with a tert-butoxycarbonyl (Boc) group. Reaction conditions may vary, but common reagents include strong bases, fluorinating agents, and protecting group reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R,6R)-5-[(tert-Butoxy)carbonyl]-1,1-difluoro-5-aZaspiro[2.4]heptane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the difluoro group or other parts of the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoro positions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a difluoromethyl compound.

Scientific Research Applications

Chemistry

In chemistry, (3R,6R)-5-[(tert-Butoxy)carbonyl]-1,1-difluoro-5-aZaspiro[2.4]heptane-6-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of difluoro groups on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and potency.

Industry

In industry, this compound could be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (3R,6R)-5-[(tert-Butoxy)carbonyl]-1,1-difluoro-5-aZaspiro[2.4]heptane-6-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The difluoro groups can enhance binding affinity and selectivity by forming strong interactions with the target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules and difluoro-containing compounds. Examples include spiro[2.4]heptane derivatives and difluoromethylated amines.

Uniqueness

What sets (3R,6R)-5-[(tert-Butoxy)carbonyl]-1,1-difluoro-5-aZaspiro[24]heptane-6-carboxylic acid apart is its combination of a spirocyclic core with difluoro groups and a Boc-protected amine

Properties

Molecular Formula

C12H17F2NO4

Molecular Weight

277.26 g/mol

IUPAC Name

(3R,6R)-2,2-difluoro-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid

InChI

InChI=1S/C12H17F2NO4/c1-10(2,3)19-9(18)15-6-11(5-12(11,13)14)4-7(15)8(16)17/h7H,4-6H2,1-3H3,(H,16,17)/t7-,11-/m1/s1

InChI Key

OXXSWURHJYLTIL-RDDDGLTNSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@]2(C[C@@H]1C(=O)O)CC2(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1C(=O)O)CC2(F)F

Origin of Product

United States

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